molecular formula C18H25NO4S B7152620 [3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone

[3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone

Cat. No.: B7152620
M. Wt: 351.5 g/mol
InChI Key: SEYKKIFUQUROSI-UHFFFAOYSA-N
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Description

[3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone is a complex organic compound that features a piperidine ring, a phenyl group, and an oxane (tetrahydropyran) ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.

    Introduction of the Oxane Ring: The oxane ring can be synthesized through a ring-closing reaction involving a diol and a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

[3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: The major products are typically sulfoxides or sulfones.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, [3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids, providing insights into their function and structure.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising lead compound for the development of new therapeutics.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features allow for the design of polymers and other materials with specific characteristics.

Mechanism of Action

The mechanism of action of [3-(Oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity. This interaction can occur through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact molecular pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a piperidine ring, a phenyl group, and an oxane ring

Properties

IUPAC Name

[3-(oxan-4-ylsulfonylmethyl)phenyl]-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c20-18(19-9-2-1-3-10-19)16-6-4-5-15(13-16)14-24(21,22)17-7-11-23-12-8-17/h4-6,13,17H,1-3,7-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYKKIFUQUROSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)CS(=O)(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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